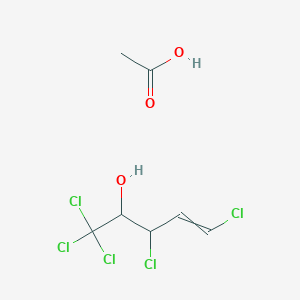
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol is a chemical compound that combines the properties of acetic acid and a chlorinated pentenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol typically involves the chlorination of a suitable precursor followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the final product. The use of advanced techniques such as distillation and crystallization ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pentenols and acetic acid derivatives. Examples are:
- 1,1,1,3,5-pentachloropent-4-en-2-ol
- 1,1,1,3,5-tetrachloropent-4-en-2-ol
- 1,1,1,3,5-trichloropent-4-en-2-ol
Uniqueness
What sets acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol apart is its specific combination of chlorination and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63189-61-7 |
|---|---|
Molecular Formula |
C7H9Cl5O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
acetic acid;1,1,1,3,5-pentachloropent-4-en-2-ol |
InChI |
InChI=1S/C5H5Cl5O.C2H4O2/c6-2-1-3(7)4(11)5(8,9)10;1-2(3)4/h1-4,11H;1H3,(H,3,4) |
InChI Key |
MRBDQQAHBHUSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(=CCl)C(C(C(Cl)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















